N-ethyl-2,4,6-trifluoroaniline
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Overview
Description
N-ethyl-2,4,6-trifluoroaniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by fluorine atoms, and an ethyl group is attached to the nitrogen atom. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2,4,6-trifluoroaniline can be synthesized through various methods. One common approach involves the reaction of 2,4,6-trifluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4,6-trifluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to the formation of corresponding quinones or amines .
Scientific Research Applications
N-ethyl-2,4,6-trifluoroaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-ethyl-2,4,6-trifluoroaniline exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug design and development. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
2,3,4-Trifluoroaniline: Fluorine atoms are positioned differently on the benzene ring.
2,6-Difluoroaniline: Contains only two fluorine atoms at positions 2 and 6.
Uniqueness
N-ethyl-2,4,6-trifluoroaniline is unique due to the presence of both the ethyl group and the trifluorinated benzene ring.
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
N-ethyl-2,4,6-trifluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
InChI Key |
DYZAXJXREXPHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
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